Ethanol, 1,2-diamino-

Catalog No.
S3346036
CAS No.
83007-95-8
M.F
C2H8N2O
M. Wt
76.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 1,2-diamino-

CAS Number

83007-95-8

Product Name

Ethanol, 1,2-diamino-

IUPAC Name

1,2-diaminoethanol

Molecular Formula

C2H8N2O

Molecular Weight

76.1 g/mol

InChI

InChI=1S/C2H8N2O/c3-1-2(4)5/h2,5H,1,3-4H2

InChI Key

XXMBEHIWODXDTR-UHFFFAOYSA-N

SMILES

C(C(N)O)N

Canonical SMILES

C(C(N)O)N

Chelating Agent:

ED's primary function in research lies in its exceptional ability to chelate metal ions. A chelating agent forms a ring-like structure around a metal ion, effectively binding and removing it from a solution. This property makes ED invaluable for:

  • Purification: Separating unwanted metal impurities from reaction mixtures or biological samples for further analysis .
  • Metal Ion Sequestration: Studying biological processes where metal ions play a crucial role. ED can selectively bind specific metal ions, mimicking their natural chelators in the body .

Organic Synthesis:

ED acts as a versatile building block in organic synthesis. Its bifunctional nature (containing both amine groups) allows it to participate in various reactions, such as:

  • Preparation of Schiff Bases: Condensation of ED with carbonyl compounds leads to the formation of Schiff bases, which have applications in catalysis and coordination chemistry .
  • Synthesis of Polymers: ED serves as a precursor for the synthesis of various polymers with interesting properties, including polyamides and polyethers .

Analytical Chemistry:

ED's ability to form complexes with metal ions makes it useful in analytical techniques:

  • Complexometric Titration: ED can be employed as a titrant for complexometric titration, a method for determining the concentration of metal ions in a solution .
  • Spectroscopic Studies: ED complexes with lanthanide metal ions exhibit unique luminescent properties, allowing their use in spectroscopic studies for various applications .

Other Research Applications:

Beyond the mentioned applications, ED finds use in various other research areas:

  • Biomedical Research: Studies on metal ion transport in biological systems and the development of metal-based drugs often utilize ED .
  • Material Science: ED plays a role in the synthesis of functional materials with specific properties, such as metal-organic frameworks .

Ethanol, 1,2-diamino- is an organic compound with the chemical formula C2H8N2O. It is characterized by the presence of two amino groups attached to a carbon chain that also includes a hydroxyl group. This compound is a colorless liquid at room temperature and possesses a distinct amine-like odor. Ethanol, 1,2-diamino- is soluble in water and exhibits basic properties due to its amine groups, making it an important building block in various chemical syntheses and industrial applications .

Due to its functional groups:

  • Acid-Base Reactions: The amino groups can act as bases, accepting protons from acids.
  • Nucleophilic Substitution: The amine groups can react with electrophiles, leading to the formation of various derivatives.
  • Formation of Chelating Agents: Ethanol, 1,2-diamino- can form chelates with metal ions through its nitrogen atoms .
  • Condensation Reactions: It can react with aldehydes and ketones to form imines or other derivatives under acidic conditions.

Ethanol, 1,2-diamino- can be synthesized through several methods:

  • Amine Reaction with Epoxides: Reacting a suitable epoxide with ammonia or primary amines can yield ethanol, 1,2-diamino-. This method often involves heating and specific solvents like ethanol .
  • Hydrogenation of Nitriles: Nitriles can be hydrogenated in the presence of catalysts to produce diamines.
  • Direct Amination: Ethylene glycol can be reacted with ammonia under specific conditions to yield ethanol, 1,2-diamino- .

Ethanol, 1,2-diamino- has a wide range of applications:

  • Industrial Chemicals: It is used as a precursor for producing various industrial chemicals and polymers.
  • Pharmaceuticals: Ethanol, 1,2-diamino- is utilized in the synthesis of drugs and as an excipient in formulations.
  • Chelating Agents: It forms part of chelating agents used in agriculture and medicine .

Interaction studies involving ethanol, 1,2-diamino- focus on its ability to form complexes with metal ions and its role in drug formulations. These studies highlight:

  • Metal Ion Coordination: Ethanol, 1,2-diamino- acts as a bidentate ligand in coordination chemistry.
  • Drug Interaction Mechanisms: Understanding how this compound interacts with active pharmaceutical ingredients can enhance drug efficacy and stability .

Several compounds share structural similarities with ethanol, 1,2-diamino-, each exhibiting unique properties. Below is a comparison highlighting their differences:

Compound NameChemical FormulaKey Features
EthylenediamineC2H4(NH2)2Basic amine; widely used in chemical synthesis
HydroxyethylethylenediamineC4H12N2OContains hydroxyl group; used in chelation
Acetic acid; 1,2-diaminoethanolC4H12N2O3Contains carboxylic acid; enhances solubility
DiethylenetriamineC4H12N4Contains additional amine group; used in polymers

Ethanol, 1,2-diamino-'s uniqueness lies in its combination of hydroxyl and amino functionalities that allow it to participate in diverse

XLogP3

-2.2

Dates

Modify: 2024-02-18

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